4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with three methyl groups, a phenyl-tetrazole moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common approach is the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-phenyl-5-(chloromethyl)-1H-tetrazole. This reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in materials science due to its unique structural properties
Mechanism of Action
The mechanism of action of 4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is not well-studied. the tetrazole moiety is known to interact with various biological targets, potentially acting as a bioisostere of carboxylic acids. This interaction can influence receptor-ligand binding and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound with different substituents.
1-phenyl-1H-tetrazole-5-thiol: Similar in structure but with a thiol group instead of a sulfanyl group.
Uniqueness
4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of a pyridine ring with multiple methyl groups and a phenyl-tetrazole moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H14N6S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-(1-phenyltetrazol-5-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N6S/c1-10-11(2)14(9-17)15(18-12(10)3)23-16-19-20-21-22(16)13-7-5-4-6-8-13/h4-8H,1-3H3 |
InChI Key |
UZIFZOJYUHRJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SC2=NN=NN2C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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